molecular formula C14H10ClN3S B8747432 7-Chloro-2-(methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidine CAS No. 867353-43-3

7-Chloro-2-(methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidine

Cat. No. B8747432
CAS RN: 867353-43-3
M. Wt: 287.8 g/mol
InChI Key: LOSMDGISHFCUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C14H10ClN3S and its molecular weight is 287.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

867353-43-3

Molecular Formula

C14H10ClN3S

Molecular Weight

287.8 g/mol

IUPAC Name

7-chloro-2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C14H10ClN3S/c1-19-14-16-8-10-7-11(9-5-3-2-4-6-9)12(15)17-13(10)18-14/h2-8H,1H3

InChI Key

LOSMDGISHFCUEH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=C(C=C2C=N1)C3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of methyl phenylacetate (0.945 g, 6.29 mmol) in THF (20 mL) at −78° C. was added LHMDS (1 M, 6.6 mL) and stirred for 1 h. 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (0.507 g, 3.0 mmol) was added. The mixture was stirred and warmed to rt. The reaction was quenched with saturated NH4Cl solution and extracted with CH2Cl2. The combined organic layer was dried, filtered and concentrated. The residue was dissolved in CH3CN (5 mL) and phosphorus oxychloride (4.6, 30 mmol) was added. The mixture was heated to reflux overnight. After cooled to rt, the reaction mixture was concentrated. The residue was basified with saturated NaHCO3 solution and extracted with CH2Cl2. The combined organic layer was dried, filtered and concentrated. The residue was purified by silica gel chromatography (0.5% MeOH in CH2Cl2) to give the title compound. LRMS m/z (M+H) Calcd: 288.7, found: 288.2.
Quantity
0.945 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.507 g
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.